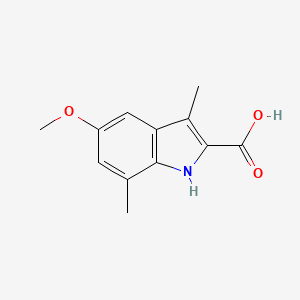![molecular formula C12H15N3OS B2501281 N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide CAS No. 1311586-58-9](/img/structure/B2501281.png)
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, also known as CP-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-4 is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to modulate the immune response, reducing inflammation and promoting the activation of immune cells. In addition, N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have neuroprotective effects, protecting against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and reach intracellular targets. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is also relatively stable and can be easily synthesized and purified. However, N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide and to identify its molecular targets. Finally, the development of more soluble and bioavailable forms of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide could improve its potential therapeutic applications.
Synthesemethoden
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can be synthesized using different methods, including the reaction of 4-pyridinemethanethiol with chloroacetyl chloride, followed by reaction with 1-cyanopropylamine. Another method involves the reaction of 4-pyridinemethanethiol with chloroacetic acid, followed by reaction with 1-cyanopropylamine. Both methods result in the formation of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, which can then be purified and characterized.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are thought to play a role in the development of the disease.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-2-(pyridin-4-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(7-13)15-12(16)9-17-8-10-3-5-14-6-4-10/h3-6,11H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGNXMDUSOVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CSCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
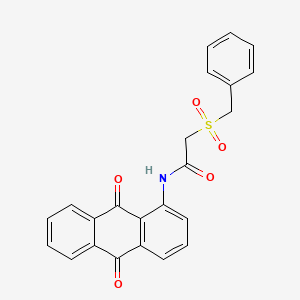
![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)
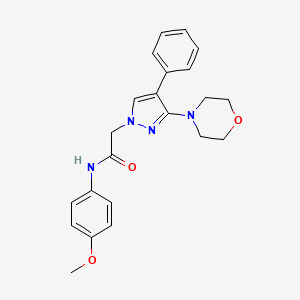
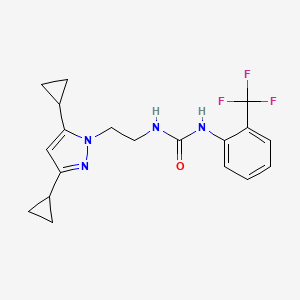
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
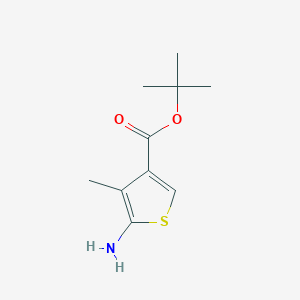
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
